3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde
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Overview
Description
The compound “3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde” is a complex organic molecule. It contains a benzaldehyde group (a benzene ring with a formyl group), a methoxy group (an oxygen bonded to a methyl group), and a chloro-dimethylphenoxy group (a benzene ring with chlorine and two methyl groups, attached through an oxygen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzaldehyde and methoxy groups are likely to contribute to the compound’s polarity, while the presence of the chlorine atom could influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The aldehyde group is typically quite reactive and may undergo a variety of reactions, including nucleophilic addition and oxidation. The presence of the chlorine atom could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity and the presence of the chlorine atom could affect its solubility, while its molecular weight could influence its boiling and melting points .Scientific Research Applications
Chemical Synthesis and Structure Verification
- Chlorinated vanillins and syringaldehydes, which are structurally related to 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde, have been synthesized and analyzed for purity and structure using gas chromatography and mass spectrometry. This research provides insights into the synthesis and structural analysis of similar compounds (Hyötyläinen & Knuutinen, 1993).
Antioxidant Activity
- Synthesis and evaluation of antioxidant activity of halogenated vanillins, closely related to this compound, have been carried out, demonstrating the potential of such compounds in antioxidant applications (Rijal, Haryadi, & Anwar, 2022).
Vibrational Analysis in Spectroscopy
- The compound has relevance in the vibrational analysis of substituted phenols. Studies on similar compounds have improved the understanding of force constants and frequency calculations in spectroscopic analysis (Rao & Rao, 2002).
Anticancer Activity
- Related compounds have been synthesized and studied for their potential anticancer properties. This suggests possible avenues for research into the anticancer applications of this compound (Lawrence et al., 2003).
Synthesis and Structural Elucidation
- The synthesis of related compounds and their structural elucidation, including spectroscopic analysis, contributes to the broader understanding of the chemical properties and potential applications of this compound (Dikusar & Kozlov, 2007).
Applications in Organic Synthesis
- Studies on related compounds have explored their use in various organic synthesis reactions, indicating potential synthetic applications for this compound (Zhang, Pan, & Liu, 2009).
Future Directions
Properties
IUPAC Name |
3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-11-6-15(7-12(2)17(11)18)21-10-14-8-13(9-19)4-5-16(14)20-3/h4-9H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOGYXQCGXWJNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=C(C=CC(=C2)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101176811 |
Source
|
Record name | 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101176811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438532-81-1 |
Source
|
Record name | 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438532-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101176811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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